Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
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Overview
Description
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a tetrahydropyran ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Reduction: Formation of benzyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the tetrahydropyran ring, making it less versatile in certain reactions.
Tetrahydropyranyl carbamate: Lacks the benzyl group, affecting its reactivity and stability.
Benzyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a benzyl group, a tetrahydropyran ring, and a carbamate functional group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and biochemical applications .
Biological Activity
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate, also known as a carbamate derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C14H19NO4, with a molecular weight of 265.30 g/mol. The compound features a hydroxymethyl group that enhances its reactivity and biological activity compared to similar compounds.
Synthesis Method:
The synthesis typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine in the presence of a base like triethylamine, utilizing dichloromethane as a solvent. This method allows for the efficient production of the compound in a laboratory setting.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. Specific pathways affected include those related to cell cycle regulation and apoptosis, with evidence indicating modulation of key oncogenic signaling pathways .
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:
- Enzyme Inhibition: The hydroxymethyl and carbamate groups are believed to be critical for binding to enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study: A study assessed the antibacterial effects against multiple strains, reporting significant inhibition zones in agar diffusion tests. The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
- Cancer Cell Line Testing: In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) indicated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .
- Mechanistic Insights: Research employing biochemical assays revealed that the compound modulates apoptosis-related proteins such as caspases and Bcl-2 family members, suggesting a targeted mechanism for its anticancer effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Benzyl(4-(methoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate | Similar structure | Moderate antibacterial activity |
Benzyl(4-(ethoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate | Similar structure | Low anticancer activity |
This compound stands out due to its potent biological activities attributed to the hydroxymethyl group, which enhances reactivity compared to its analogs .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-13(19-10-12-4-2-1-3-5-12)15-11-14(17)6-8-18-9-7-14/h1-5,17H,6-11H2,(H,15,16) |
InChI Key |
YEWKPKVTNJVQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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